1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is a complex organic compound with a unique structure that includes a tetrazole ring, two methylphenyl groups, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride typically involves multiple steps One common method starts with the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide This intermediate is then reacted with cyanogen bromide to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tetrazole ring and methylphenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(4-methylphenyl)ethane-1,2-dione: This compound has a similar structure but lacks the tetrazole ring.
1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure with hydroxyl groups instead of the tetrazole ring and carbonitrile group.
Uniqueness
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is unique due to the presence of the tetrazole ring and carbonitrile group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H16ClN5 |
---|---|
Molekulargewicht |
313.78 g/mol |
IUPAC-Name |
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-13-3-7-15(8-4-13)19-12-18-20(11-17)21(19)16-9-5-14(2)6-10-16;/h3-10,12H,1-2H3;1H |
InChI-Schlüssel |
BLCCXPMHHCWJHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[NH+]2N(C=NN2C#N)C3=CC=C(C=C3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.